Nintedanib impurity D
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Overview
Description
Preparation Methods
The preparation of Nintedanib impurity D involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity compound .
Chemical Reactions Analysis
Nintedanib impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Nintedanib impurity D is used in scientific research to study the pharmacokinetics and pharmacodynamics of Nintedanib . It helps in understanding the metabolic pathways and the formation of impurities during the synthesis of Nintedanib. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .
Mechanism of Action
Nintedanib impurity D, like Nintedanib, is believed to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor . By binding to these receptors, it blocks the signaling pathways that lead to cell proliferation and migration.
Comparison with Similar Compounds
Nintedanib impurity D can be compared with other impurities of Nintedanib, such as Nintedanib impurity A and Nintedanib impurity 1 . While all these impurities share a similar core structure, they differ in their substituents and molecular weights. This compound is unique due to its specific chemical structure and the presence of a methylamino group .
Properties
CAS No. |
1139455-52-9 |
---|---|
Molecular Formula |
C32H35N5O4 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
InChI Key |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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